molecular formula C19H19N3O4S B4620177 N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4620177
M. Wt: 385.4 g/mol
InChI Key: TXNJBFRWCJUQFH-UHFFFAOYSA-N
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Description

N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.10962727 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Novel Synthetic Routes and Intermediates

Research has explored the synthesis of complex cephalosporins from penicillin derivatives, involving the conversion of p-nitrobenzyl protected intermediates to allylthio compounds, which are pivotal in the synthesis of various cephalosporin analogs. This process highlights the utility of related compounds in generating novel antibiotics through intricate synthetic pathways (Davis & Wu, 1988).

High-Performance Materials

Investigations into novel benzoxazine monomers containing allyl groups for the development of high-performance thermosets demonstrate the broader applications of such compounds in material science. The synthesized monomers show enhanced thermal properties, indicating their potential in creating materials with superior thermal stability and mechanical strength (Agag & Takeichi, 2003).

Pharmacological Applications

Antiproliferative and Antioxidative Activities

Studies on benzimidazole/benzothiazole-2-carboxamides have shown significant antiproliferative activity against various cancer cell lines, alongside potent antioxidative capabilities. These findings underscore the therapeutic potential of related compounds in oncology and as antioxidants, with specific derivatives displaying promising efficacy and selectivity (Cindrić et al., 2019).

Antimicrobial Properties

The synthesis and in vivo evaluation of certain benzothiazole-carboxamide derivatives have revealed notable diuretic activity, highlighting the medical relevance of these compounds in treating conditions that benefit from diuresis. This aspect points to the potential use of such chemicals in developing new therapeutic agents for diseases requiring effective fluid removal (Yar & Ansari, 2009).

Anti-Leishmanial Activity

Research into nitroaromatic compounds, including those structurally related to the query compound, has identified significant anti-leishmanial activities. These studies are crucial in the search for new treatments against Leishmaniasis, a parasitic disease, indicating the potential of such compounds in contributing to global health solutions (Dias et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its chemical structure and the target it’s designed to interact with in the body .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could involve testing its properties under various conditions .

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-10-20-18(24)16-14-8-3-4-9-15(14)27-19(16)21-17(23)12-6-5-7-13(11-12)22(25)26/h2,5-7,11H,1,3-4,8-10H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNJBFRWCJUQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
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N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.